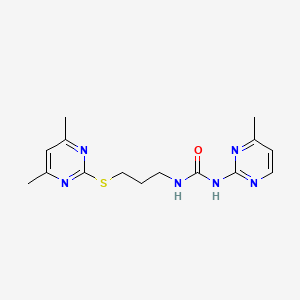
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has been synthesized for scientific research applications. It is a urea derivative that has been found to have potential as an inhibitor of certain enzymes and as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Supramolecular Assembly Pyrimidinyl urea derivatives exhibit strong dimerization capabilities through quadruple hydrogen bonding, highlighting their potential in the development of supramolecular assemblies. The dimerization process, characterized by high constants in specific solvents, emphasizes the utility of such compounds in creating structured, predictable molecular arrangements, which could have implications for nanotechnology and materials science (Beijer et al., 1998).
Chemical Synthesis and Reactivity The reactivity of pyrimidinyl ureas with various reagents leads to the formation of diverse heterocyclic compounds. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide can yield oxazolo- or thiazolo-[5,4-d] pyrimidines, respectively. Such synthetic versatility is crucial for the development of new pharmaceuticals, agrochemicals, and organic materials (Hurst et al., 1991).
Environmental Fate and Degradation The degradation behavior of sulfonylurea herbicides, related to pyrimidinyl urea compounds, in soil provides insights into their environmental impact and fate. Understanding the degradation pathways, including microbial demethylation and chemical cleavage, is essential for assessing the ecological safety and designing environmentally friendly agrochemicals (Morrica et al., 2001).
Anticancer and Antimicrobial Properties Adamantylated pyrimidines, which share structural motifs with pyrimidinyl ureas, have been studied for their significant anticancer and antimicrobial properties. These findings support the exploration of pyrimidinyl urea derivatives in the development of new therapeutic agents (Orzeszko et al., 2004).
Nucleoside Analogues and Biochemical Applications The synthesis of nucleoside analogues from glycosylureas and thioureas demonstrates the potential of pyrimidinyl urea derivatives in biochemical and pharmaceutical research. These compounds, by mimicking natural nucleosides, could have applications in antiviral therapies and as tools in molecular biology (Sano, 1962).
Eigenschaften
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-5-7-16-13(18-10)21-14(22)17-6-4-8-23-15-19-11(2)9-12(3)20-15/h5,7,9H,4,6,8H2,1-3H3,(H2,16,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJGOUMZGOGDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

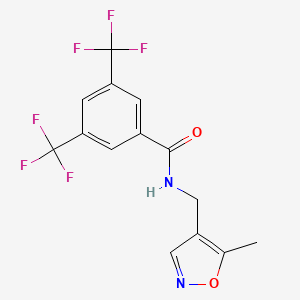
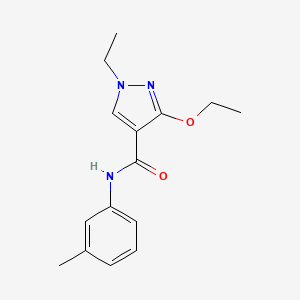
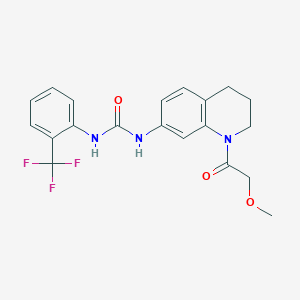
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
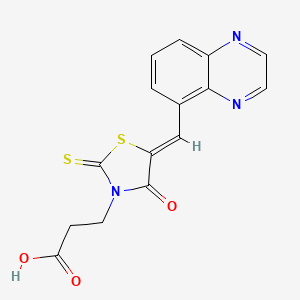
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
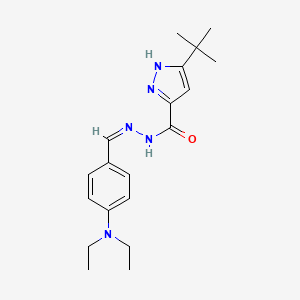
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
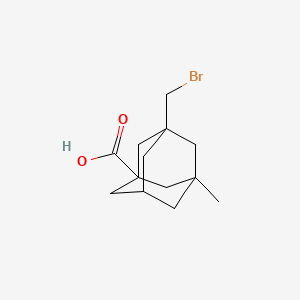
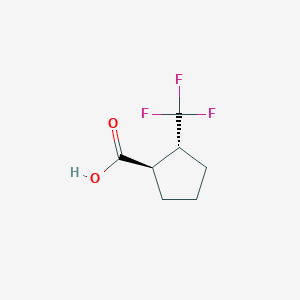
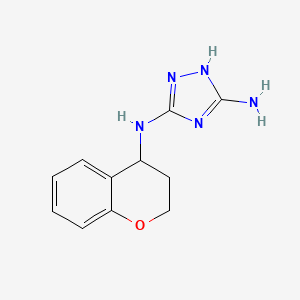
![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)